1,3,8,8-tetramethyl-5-[2-(prop-2-en-1-yloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
1,3,8,8-tetramethyl-5-[2-(prop-2-en-1-yloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8,8-tetramethyl-5-[2-(prop-2-en-1-yloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. The process may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: This step may involve a Friedel-Crafts alkylation reaction where the phenyl group is introduced to the pyrimidine ring.
Alkylation and Methylation:
Formation of the Prop-2-en-1-yloxy Group: This can be achieved through an etherification reaction where the prop-2-en-1-ol is reacted with the phenyl group under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,8,8-tetramethyl-5-[2-(prop-2-en-1-yloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,3,8,8-tetramethyl-5-[2-(prop-2-en-1-yloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,8,8-tetramethyl-5-[2-(prop-2-en-1-yloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)
Uniqueness
1,3,8,8-tetramethyl-5-[2-(prop-2-en-1-yloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1,3,8,8-tetramethyl-5-(2-prop-2-enoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C24H27N3O4/c1-6-11-31-17-10-8-7-9-14(17)18-19-15(12-24(2,3)13-16(19)28)25-21-20(18)22(29)27(5)23(30)26(21)4/h6-10,18,25H,1,11-13H2,2-5H3 |
InChI Key |
ZFRADEHVPXXWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4OCC=C)C(=O)C1)C |
Origin of Product |
United States |
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